molecular formula C10H14N4 B2696128 2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine CAS No. 1798661-93-4

2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine

Cat. No.: B2696128
CAS No.: 1798661-93-4
M. Wt: 190.25
InChI Key: MOTDSYJROVMWTR-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine ( 1798661-93-4) is a chemical compound with the molecular formula C10H14N4 and a molecular weight of 190.25 g/mol . This imidazo[4,5-b]pyridine derivative is offered as a high-purity reference standard for research purposes. Imidazo[4,5-b]pyridine is a privileged scaffold in medicinal chemistry, known for its diverse biological activities due to its structural similarity to purines, which allows it to interact with various biomolecules . While specific pharmacological data for this compound is limited in public literature, related structural analogues have demonstrated significant research value. Compounds based on the imidazo[4,5-b]pyridine core are being actively investigated in neuroscience research, particularly as modulators of transmembrane AMPA receptor regulatory proteins (TARPs) like TARP γ-8, which is a promising target for central nervous system disorders . Furthermore, this structural class has been extensively explored in oncology research for its potent inhibitory effects against a range of protein kinases, including Aurora kinases and FLT3, which are relevant in acute myeloid leukemia and other malignancies . The structural features of this compound, including the 2-isopropyl and 5-methyl substituents, make it a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies in these and other therapeutic areas. This product is intended for research and development use in a laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-methyl-2-propan-2-yl-1H-imidazo[4,5-b]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-5(2)9-13-8-4-7(11)6(3)12-10(8)14-9/h4-5H,11H2,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTDSYJROVMWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1N)NC(=N2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine typically involves the condensation of pyridine-2,3-diamine with appropriate aldehydes or ketones under oxidative conditions. One common method includes the use of carboxylic acids or their equivalents in a condensation-dehydration reaction . The reaction is often carried out in the presence of a catalyst, such as palladium or copper, and under reflux conditions for several days .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, which can have different functional groups attached, enhancing their chemical and biological properties .

Scientific Research Applications

Synthesis of 2-Isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine

The synthesis of this compound typically involves multi-step reactions that include cyclization processes and the introduction of various substituents to enhance biological activity. For instance, one study reported the synthesis of related imidazo[4,5-b]pyridine derivatives through a series of reactions involving NMR spectroscopy and mass spectrometry for structural characterization .

Antibacterial and Antifungal Properties

Research has demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit significant antibacterial and antifungal activities. A study highlighted that certain synthesized derivatives showed activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 2 to 32 μg/mL .

Table 1: Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives

Compound IDPathogenMIC (μg/mL)
6cStaphylococcus aureus4
6bE. coli8
10bKlebsiella pneumoniae32

Neuropharmacological Applications

Another area of interest is the compound's potential neuropharmacological effects. The compound has been investigated for its role in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases. A fluorescence imaging study indicated that derivatives could influence AMPA receptor regulatory proteins, suggesting potential applications in treating conditions like Alzheimer's disease .

Case Study: Antimicrobial Efficacy

In a comprehensive screening study involving a series of imidazo[4,5-b]pyridine derivatives, researchers found that specific modifications to the compound's structure significantly affected its antimicrobial potency. For example, the introduction of halogen substituents enhanced activity against resistant strains of bacteria while maintaining low toxicity levels in mammalian models .

Case Study: Neuroprotective Effects

A separate investigation assessed the neuroprotective effects of 2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine in vitro. Results indicated that the compound could reduce oxidative stress markers in neuronal cell lines, supporting its potential as a therapeutic agent for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine and related imidazo-pyridine derivatives.

Table 1: Structural and Functional Comparison of Imidazo-Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Applications/Properties CAS Number Reference
2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine C₁₀H₁₅N₄ 191.26 g/mol Isopropyl (C2), Methyl (C5), Amine (C6) Intermediate in kinase inhibitor synthesis Not publicly listed
5-Methyl-3H-imidazo[4,5-b]pyridin-6-amine C₇H₈N₄ 148.17 g/mol Methyl (C5), Amine (C6) Precursor for fluorescent probes 1448064-99-0
6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile C₈H₄ClN₃ 177.59 g/mol Chloro (C6), Cyano (C5) Anticancer candidate (in vitro) 1414864-00-8
3H-imidazo[4,5-b]pyridin-6-ol C₆H₅N₃O 135.12 g/mol Hydroxyl (C6) Antioxidant studies Not available

Key Comparisons:

The chloro and cyano groups in 6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile confer electrophilic character, making it reactive in cross-coupling reactions, unlike the amine-terminated compounds .

Structural Validation Challenges :

  • Crystallographic validation of imidazo-pyridine derivatives (e.g., via SHELX software ) is complicated by the planar nature of the fused ring system and substituent steric effects. For example, the isopropyl group in the target compound may introduce torsional strain, necessitating advanced refinement protocols .

Biological Activity

2-Isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound features a unique structure characterized by an imidazole ring fused to a pyridine ring. The synthesis typically involves the condensation of pyridine-2,3-diamine with aldehydes or ketones under oxidative conditions. Common reagents used in the synthesis include potassium permanganate for oxidation and sodium borohydride for reduction.

The biological activity of 2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine primarily involves its interaction with specific molecular targets such as enzymes or receptors. It can inhibit enzyme activity by binding to active sites or modulate receptor functions through interactions at binding sites. These interactions can lead to alterations in cellular signaling pathways, impacting various cellular functions and processes .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound against various cancer cell lines:

  • Inhibition of Aurora Kinases : The compound has been identified as a potent inhibitor of Aurora kinases, which are critical in cancer cell proliferation. For instance, it exhibited an inhibition constant (KdK_d) of 7.5 nM for Aurora-A kinase .
  • Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines:
    • MCF-7 (breast adenocarcinoma) : IC50 values ranged from 2.27 to 4.56 µM.
    • HeLa (cervical carcinoma) : IC50 values were reported at approximately 1.42 µM.
    • A549 (lung carcinoma) : The compound showed promising inhibitory effects with IC50 values around 3.79 µM .
Cell Line IC50 (µM) Reference
MCF-72.27 - 4.56
HeLa1.42
A549~3.79

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor:

  • Aurora Kinase Inhibition : It inhibits Aurora-A and Aurora-B kinases effectively, which are essential for mitosis and are often overexpressed in tumors.
  • Other Targets : The compound is being investigated for its effects on additional targets such as FLT3 kinase, which is relevant in acute myeloid leukemia (AML) treatment .

Case Studies

  • Aurora Kinase Inhibitor Development : A study optimized imidazo[4,5-b]pyridine derivatives for enhanced potency against Aurora kinases, leading to the identification of compounds with low nanomolar activity against these targets .
  • Cytotoxicity Profile : In a comparative study involving multiple synthesized compounds, 2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine showed superior cytotoxicity against K562 (chronic myelogenous leukemia) and HL-60 (promyelocytic leukemia) cells compared to standard chemotherapeutics like imatinib .

Q & A

Q. What advanced techniques validate hydrogen-bonding interactions in the crystal lattice?

  • Methodological Answer :
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., N–H···N bonds) using CrystalExplorer. Pair with thermal ellipsoid plots from SHELXL-refined data to assess disorder .
  • Variable-Temperature XRD : Monitor lattice stability under thermal stress (e.g., 100–300 K) to identify key hydrogen bonds maintaining crystallinity .

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